molecular formula C20H13F3N2O4 B3600440 3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

Cat. No.: B3600440
M. Wt: 402.3 g/mol
InChI Key: LPMMIESNXVWIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.

Preparation Methods

The synthesis of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with N-phenylbenzamide under specific conditions. One common method involves using sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere and heated to 125°C for 24 hours . Industrial production methods may involve continuous flow nitration processes to optimize yield and selectivity .

Chemical Reactions Analysis

3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other similar compounds.

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O4/c21-20(22,23)14-9-10-18(17(12-14)25(27)28)29-16-8-4-5-13(11-16)19(26)24-15-6-2-1-3-7-15/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMIESNXVWIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
3-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.